Penicillin X
Overview
Description
Penicillin X, also known as penicillin III, is a hydroxybenzyl derivative of benzylpenicillin (penicillin G). It belongs to the β-lactam class of antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. This compound was developed during World War II and has shown higher potency against certain bacteria compared to penicillin G .
Preparation Methods
Penicillin X is synthesized through a series of chemical reactions involving the condensation of L-cystine and L-valine to form the β-lactam thiazolidine ring. The biosynthesis occurs in a non-ribosomal process, resulting in the formation of isopenicillin N, which is then converted to benzylpenicillin by exchanging α-α-AAA with activated phenylacetic acid . Industrial production of this compound involves deep-tank fermentation, a method developed by Pfizer during World War II to produce large quantities of penicillin .
Chemical Reactions Analysis
Penicillin X undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, and hydroxy derivatives .
Scientific Research Applications
Penicillin X has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential to treat infections caused by penicillin-resistant bacteria.
Industry: Utilized in the development of new antibiotics and in the study of fermentation processes
Mechanism of Action
Penicillin X exerts its effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The β-lactam ring of this compound is crucial for its antibacterial activity, as it mimics the structure of the peptide substrate of PBPs, thereby inhibiting their function .
Comparison with Similar Compounds
Penicillin X is compared with other β-lactam antibiotics, including:
Penicillin G (benzylpenicillin): This compound is more potent against certain bacteria compared to penicillin G.
Penicillin V (phenoxymethylpenicillin): Penicillin V is more resistant to digestive acids and is typically given orally, unlike this compound.
Cephalosporins: These antibiotics have a similar β-lactam structure but possess additional side chains that provide a broader spectrum of activity.
Carbapenems and Monobactams: These β-lactam antibiotics have unique structures and are used to treat infections caused by multi-drug resistant bacteria.
This compound stands out due to its higher potency against specific bacterial strains and its historical significance in the development of antibiotics .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVBVRUYHKWHU-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200505 | |
Record name | Penicillin X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-91-7 | |
Record name | (2S,5R,6R)-6-[[2-(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillin X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillin X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLIN X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W097A2S1DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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